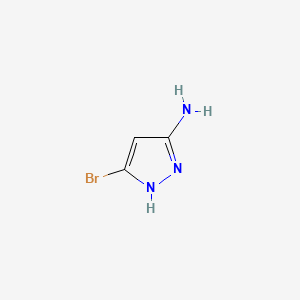

3-Bromo-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBYIGUWAWHQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673028 | |

| Record name | 5-Bromo-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950739-21-6 | |

| Record name | 5-Bromo-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-1H-pyrazol-5-amine CAS number

An In-depth Technical Guide to 3-Bromo-1H-pyrazol-5-amine

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The pyrazole scaffold itself is recognized as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including roles as anti-inflammatory, anticancer, and antimicrobial agents.[3][4]

The strategic placement of a bromine atom and an amino group on the pyrazole ring makes this compound an exceptionally versatile synthon. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds, while the amino group is readily available for amidation, alkylation, or diazotization reactions. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) in drug development programs.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It consolidates critical information on the compound's chemical properties, provides a field-proven synthesis and purification protocol, discusses its key applications, and outlines essential safety and handling procedures. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methodologies for their specific needs.

PART 1: Chemical Identity and Physicochemical Properties

A clear understanding of a starting material's identity is the bedrock of reproducible science. For this compound, it is crucial to recognize its tautomeric nature. The compound exists as an equilibrium between two primary forms: this compound and 5-Bromo-1H-pyrazol-3-amine. This is reflected in the literature, where multiple CAS numbers may be encountered. For synthetic and registration purposes, CAS Number 1203705-55-8 is frequently used and will be considered the primary identifier in this guide.[5][6][7][8] An alternative CAS number, 950739-21-6, is also associated with this structure.[9][10]

Caption: Tautomeric equilibrium of the title compound.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Primary CAS Number | 1203705-55-8 | [5][6][7][8] |

| Alternative CAS Number | 950739-21-6 | [9][10][11] |

| Molecular Formula | C₃H₄BrN₃ | [6][9][10] |

| Molecular Weight | 161.99 g/mol | [6][9][10] |

| IUPAC Name | 5-Bromo-1H-pyrazol-3-amine | [9] |

| InChIKey | VGBYIGUWAWHQOT-UHFFFAOYSA-N | [12] |

| SMILES | NC1=CC(Br)=NN1 | [6] |

| Physical Form | Light beige to white solid/powder | [5][13] |

| Storage Conditions | 2-8°C, under inert atmosphere, keep in dark place | [6][12] |

PART 2: Synthesis and Purification

A reliable and scalable synthesis is paramount for any building block intended for extensive research or development campaigns. The following protocol describes a robust method for the preparation of this compound via the reduction of a nitro-pyrazole precursor.

Causality Behind Experimental Choices

-

Starting Material : 3,4-dibromo-5-nitro-1H-pyrazole is chosen as the precursor. The nitro group is an excellent electronic withdrawing group that can be selectively reduced to an amine under standard conditions.

-

Reducing Agent : Stannous chloride dihydrate (SnCl₂·2H₂O) is a classic and highly effective reagent for the reduction of aromatic nitro groups.[5] It is preferred over catalytic hydrogenation in this case because hydrogenation could potentially lead to de-bromination, a common side reaction with bromo-heterocycles.

-

Solvent System : A mixture of ethyl acetate and ethanol is used to ensure sufficient solubility for both the starting material and the reagent.[5] Ethanol helps solubilize the tin salts, while ethyl acetate facilitates the subsequent extraction.

-

Work-up : The reaction is quenched by pouring it into a biphasic mixture of aqueous sodium bicarbonate and ethyl acetate. This is a critical step. The sodium bicarbonate neutralizes the acidic reaction mixture (HCl is generated from the tin chloride), which is necessary to deprotonate the product amine and make it soluble in the organic layer.

-

Purification : Filtration through diatomaceous earth (Celite®) removes fine inorganic tin byproducts.[5] The final purification is achieved by fast column chromatography, a standard technique to isolate the product from any remaining impurities or unreacted starting material.

Detailed Experimental Protocol

Reaction: Nitro Reduction

-

Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dibromo-5-nitro-1H-pyrazole (69 g) and stannous chloride dihydrate (135 g).[5]

-

Solvent Addition : Add ethyl acetate (600 mL) and ethanol (300 mL) to the flask.[5]

-

Heating : Heat the mixture to reflux (approximately 110°C) for 45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Cooling : Upon completion, cool the resulting yellow homogeneous solution to room temperature.[5]

Work-up and Isolation 5. Quenching : In a separate large beaker, prepare a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL water) and ethyl acetate (800 mL). Slowly pour the cooled reaction solution into this mixture.[5] 6. Filtration : Add diatomaceous earth (30 g) to the resulting slurry and filter the mixture through a pad of diatomaceous earth.[5] 7. Extraction : Wash the filter cake with additional ethyl acetate (600 mL). Combine all organic phases in a separatory funnel.[5] 8. Washing : Wash the combined organic layer with brine (200 mL) to remove residual water and inorganic salts.[5] 9. Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an orange oil.[5]

Purification 10. Column Chromatography : Purify the crude oil by fast column chromatography. A typical eluent system is a gradient of ethanol in dichloromethane (e.g., 6% ethanol in dichloromethane).[5] 11. Final Product : Combine the pure fractions and concentrate under reduced pressure to afford this compound as a light beige solid (typical yield: ~32%).[5]

Caption: Synthesis and purification workflow.

PART 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the synthesized material. The data obtained validates the success of the synthesis and provides a baseline for future experiments.

| Technique | Expected Result | Interpretation |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 5.20 (m, 3H), 11.60 (br s, 1H)[5] | The multiplet around 5.20 ppm likely corresponds to the overlapping signals of the C4-H proton and the -NH₂ protons. The broad singlet at 11.60 ppm is characteristic of the pyrazole N-H proton. |

| LC-MS | A major peak corresponding to [M+H]⁺ at m/z ≈ 162.0/164.0 | Confirms the molecular weight. The characteristic isotopic pattern (approx. 1:1 ratio for M and M+2 peaks) is definitive proof of the presence of one bromine atom. |

| HPLC | A single major peak | Determines the purity of the compound (typically >97%). |

PART 4: Applications in Drug Discovery and Medicinal Chemistry

The value of this compound lies in its role as a versatile scaffold for building more complex, biologically active molecules. Its structure is frequently found at the core of kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases.[14][15]

-

Kinase Inhibitor Synthesis : The pyrazole core can act as a hinge-binding motif, interacting with the backbone of the kinase active site. The amino group is often used as an anchor point to attach larger fragments that occupy the solvent-exposed region, while the bromo-position can be elaborated via Suzuki or Buchwald-Hartwig coupling to target other pockets of the enzyme. A notable example is its use in developing inhibitors for Phosphatidylinositol-3-kinase (PI3K) and Receptor-Interacting Protein Kinase 1 (RIPK1).[14][15]

Caption: Inhibition of a generic kinase signaling pathway.

PART 5: Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent. This compound is classified as hazardous, and appropriate precautions must be taken.

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [12] |

| Signal Word | Warning | [12] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [9][12] |

| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

Handling and Storage Procedures

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[16][17]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemically resistant gloves.[16][17]

-

Handling : Avoid the formation of dust and aerosols. Use non-sparking tools.[16]

-

Storage : Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials like strong oxidizing agents.[7][16]

First-Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen.[16][18]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[16][18]

-

Eye Contact : Rinse cautiously with pure water for at least 15 minutes.[16][18]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[16]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol, make it a valuable asset for any research program. The dual reactivity offered by the amino and bromo functionalities provides a robust platform for the rapid generation of diverse chemical libraries. As demonstrated by its application in the synthesis of potent kinase inhibitors, this humble building block is a cornerstone for the development of next-generation therapeutics aimed at treating a range of human diseases. By understanding its chemistry, handling it safely, and applying it creatively, researchers can fully leverage its potential to drive scientific discovery.

References

- This compound | C3H4BrN3 | CID 46179974. PubChem.

- This compound | 950739-21-6. Oakwood Chemical.

- This compound - CAS:1203705-55-8. Sunway Pharm Ltd.

- This compound,(CAS# 1203705-55-8). Sinfoo Biotech.

- He, J. et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- This compound Cas:1203705-55-8. Tradeindia.

- As-Sultany, K. F. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

- Kumar, V. et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International.

- Kumar, A. et al. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.

- Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1203705-55-8 [chemicalbook.com]

- 6. 1203705-55-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - CAS:1203705-55-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound,(CAS# 1203705-55-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. This compound | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [oakwoodchemical.com]

- 11. This compound | 950739-21-6 [chemicalbook.com]

- 12. This compound | 1203705-55-8 [sigmaaldrich.com]

- 13. This compound Cas:1203705-55-8 at Best Price in Beijing, Beijing | Prowin Chem Limited [tradeindia.com]

- 14. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 15. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.fr [fishersci.fr]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 3-Bromo-1H-pyrazol-5-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, chemical properties, and critical role as a building block in modern medicinal chemistry, grounded in established scientific principles and methodologies.

This compound is a heterocyclic building block characterized by a pyrazole ring substituted with a bromine atom and an amine group.[1] This specific arrangement of functional groups makes it a versatile reagent in the synthesis of complex molecules with potential pharmacological activity.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | [1][2][3][4][5] |

| Molecular Weight | 161.99 g/mol | [2][3][4] |

| CAS Number | 1203705-55-8 | [2][3][5][6] |

| Appearance | Light beige solid / Off-white solid | [6][7] |

| Purity | Typically ≥97% | |

| SMILES Code | NC1=CC(Br)=NN1 | [2] |

| InChI Key | VGBYIGUWAWHQOT-UHFFFAOYSA-N | [4] |

Synthesis Pathway: Reductive Amination

The synthesis of this compound is a critical process for its application in research and development. A common and effective method involves the nitro reduction of a dibrominated pyrazole precursor.[6] This process is reliable and provides a good yield of the target compound.

Logical Workflow for Synthesis

The following diagram illustrates the key stages of the synthesis, from starting material to the purified final product.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1203705-55-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:1203705-55-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound,(CAS# 1203705-55-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. This compound | 1203705-55-8 [chemicalbook.com]

- 7. fishersci.fr [fishersci.fr]

The Versatile Scaffold: A Technical Guide to 3-Bromo-1H-pyrazol-5-amine for Advanced Drug Discovery

This guide provides an in-depth technical overview of 3-Bromo-1H-pyrazol-5-amine, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, synthesis, reactivity, and its pivotal role in the creation of targeted therapeutics, particularly kinase inhibitors. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

Core Chemical Attributes and Significance

This compound, with the CAS Number 1203705-55-8, is a five-membered heterocyclic compound. Its structure is characterized by a pyrazole ring substituted with a bromine atom at the C3 position and an amine group at the C5 position. This unique arrangement of functional groups provides a versatile platform for a variety of chemical transformations, making it a highly sought-after intermediate in the synthesis of complex organic molecules.

The strategic placement of the bromo and amino moieties allows for selective functionalization. The amino group serves as a key nucleophile or a site for derivatization, while the bromo group is an excellent handle for cross-coupling reactions, enabling the introduction of diverse substituents. This dual reactivity is the cornerstone of its utility in constructing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | PubChem[1] |

| Molecular Weight | 161.99 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Temperature | 2-8°C, inert atmosphere, protected from light | Sigma-Aldrich[2] |

| SMILES | NC1=CC(Br)=NN1 | BLD Pharm[3] |

| InChI Key | VGBYIGUWAWHQOT-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a critical first step for its application in medicinal chemistry. Below is a detailed, field-proven protocol for its preparation. The rationale behind each step is explained to provide a deeper understanding of the process.

Synthesis Workflow

Caption: A general synthetic pathway to a derivative of the target scaffold.[4]

Detailed Experimental Protocol

This protocol outlines a common route to a related aminopyrazole structure, illustrating the key chemical transformations involved in the synthesis of this class of compounds.

Step 1: Cyclization to form the Pyrazole Core

-

Reaction: 3-Aminocrotononitrile is reacted with hydrazine hydrate to form 3-amino-5-methylpyrazole.[4]

-

Rationale: This is a classic condensation reaction to form the pyrazole ring. The hydrazine acts as a dinucleophile, reacting with the nitrile and the enamine functionalities of the starting material.

-

Procedure:

-

To a solution of 3-aminocrotononitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Bromination of the Pyrazole Ring

-

Reaction: The 3-amino-5-methylpyrazole is brominated to yield 3-methyl-5-bromopyrazole.[4]

-

Rationale: This step introduces the key bromine handle for subsequent cross-coupling reactions. The pyrazole ring is activated towards electrophilic substitution.

-

Procedure:

-

Dissolve the 3-amino-5-methylpyrazole in a suitable solvent (e.g., acetic acid).

-

Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) at a controlled temperature.

-

Stir the reaction mixture until completion.

-

Quench the reaction and neutralize the acid.

-

Extract the product with an organic solvent and purify.

-

Step 3 & 4: Oxidation and Condensation (Example of further derivatization)

-

Reaction: The methyl group is oxidized to a carboxylic acid, followed by condensation with another heterocyclic compound.[4]

-

Rationale: These steps demonstrate how the initial scaffold can be further elaborated to build more complex molecules with potential biological activity.

-

Procedure:

-

The 3-methyl-5-bromopyrazole is oxidized using a suitable oxidizing agent (e.g., KMnO₄).

-

The resulting carboxylic acid is then coupled with an amine (e.g., 2,3-dichloropyridine) using standard peptide coupling reagents or by forming an acid chloride intermediate.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reaction pathways is crucial for designing efficient synthetic routes to target molecules.

Reactivity of the Amino Group

The amino group at the C5 position is a versatile nucleophile. It readily participates in a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).

Reactivity of the Bromo Group

The bromine atom at the C3 position is primarily utilized in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Caption: Key reaction pathways for this compound.

Application in Drug Development: A Focus on Kinase Inhibitors

The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[5] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

Derivatives of this compound have been instrumental in the design of potent and selective kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The substituent introduced at the C3 position via cross-coupling can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Notable examples of kinase inhibitors based on the aminopyrazole core include:

-

Tozasertib (VX-680/MK-0457): An Aurora kinase inhibitor that has been investigated in clinical trials for various cancers.[5]

-

ENMD-2076: An orally active Aurora and VEGFR inhibitor that has also undergone clinical evaluation.[5]

-

p38 MAP Kinase Inhibitors: Several series of potent inhibitors for this inflammation-related kinase have been developed using a pyrazole core.[6]

The adaptability of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds into clinical candidates.

Spectroscopic Data for Compound Identification

Accurate characterization of this compound is essential for its use in synthesis. While a comprehensive, publicly available dataset is limited, typical spectroscopic features are presented below based on related structures and general principles.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Aromatic protons on the pyrazole ring, a broad singlet for the NH₂ protons, and a broad singlet for the NH proton of the pyrazole.[7] |

| ¹³C NMR | Resonances for the three carbon atoms of the pyrazole ring, with the carbon bearing the bromine atom shifted downfield. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine and the pyrazole NH, as well as C=C and C-N stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Note: Specific chemical shifts and peak positions can vary depending on the solvent and instrument used.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its versatile reactivity, coupled with the proven biological activity of its derivatives, makes it an invaluable tool for the discovery and development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering researchers to leverage the full potential of this remarkable scaffold in their scientific pursuits.

References

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.).

- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013).

- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.).

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007).

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

- Approaches towards the synthesis of 5-aminopyrazoles. (2011).

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]

- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.).

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024).

- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.).

- This compound. (n.d.). PubChem. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.).

- Anilino-Pyrazole Derivatives, Compositions and Methods Thereof. (n.d.).

- Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][6][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (n.d.).

- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1203705-55-8 [sigmaaldrich.com]

- 3. 1203705-55-8|this compound|BLD Pharm [bldpharm.com]

- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate [mdpi.com]

A Technical Guide to the Solubility Determination of 3-Bromo-1H-pyrazol-5-amine for Pharmaceutical Research

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a compound, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This is particularly true for heterocyclic scaffolds like pyrazoles, which are prevalent in modern medicinal chemistry.[3] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals focused on determining the solubility of 3-Bromo-1H-pyrazol-5-amine. While pre-existing public data on this specific molecule is limited, this document outlines the authoritative principles and a detailed, field-proven experimental protocol for generating reliable and reproducible solubility data. We will focus on the gold-standard shake-flask method, aligning with guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data integrity and regulatory relevance.[4][5][6][7]

Introduction: The Critical Role of Solubility for Pyrazole Scaffolds

This compound is a heterocyclic building block of significant interest in drug discovery. The pyrazole ring is a versatile bioisostere, often employed to modulate physicochemical properties such as lipophilicity and solubility, which in turn can enhance biological activity and improve pharmacokinetic profiles.[3][8]

However, poor aqueous solubility is a leading cause of failure for drug candidates.[9] It can lead to:

-

Underestimation of biological potency in in vitro screens.

-

Poor and erratic absorption following oral administration.

-

Challenges in formulation development for preclinical and clinical studies.

-

Increased development costs and timelines .[1]

Therefore, the accurate determination of a compound's solubility is not merely a data collection exercise; it is a fundamental step in risk assessment and a prerequisite for successful drug development. This guide provides the necessary protocols to empower researchers to generate this crucial data for this compound.

Compound Profile: this compound

A foundational understanding of the molecule's basic properties is essential before commencing experimental work.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | PubChem[10] |

| Molecular Weight | 161.99 g/mol | PubChem[10] |

| CAS Number | 950739-21-6 | PubChem[10] |

| Physical Form | Solid | Sigma-Aldrich[11] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | Sigma-Aldrich[11] |

The presence of an amine group (pKa-basic) and a pyrazole NH group (pKa-acidic) suggests that the aqueous solubility of this compound will be highly dependent on pH.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[12][13] This technique is recommended by numerous regulatory bodies, including the World Health Organization (WHO) and is detailed in OECD Test Guideline 105.[4][7][14]

The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the liquid phase represents its saturation solubility at that temperature.[15][16]

Workflow for Solubility Determination

The following diagram illustrates the key stages of the shake-flask protocol.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data trustworthiness.

Materials and Equipment

-

This compound (ensure purity is known)

-

Solvents of interest (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Methanol, Acetonitrile)

-

Analytical balance

-

Calibrated pipettes

-

Glass vials with screw caps (e.g., 2-4 mL HPLC vials)

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, ensure low compound binding)

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks for standard and sample preparation

Step-by-Step Methodology

Part A: Preliminary Test (Optional but Recommended) The goal is to estimate the approximate solubility to ensure an adequate excess of solid is used in the main experiment.[6][7]

-

Weigh approximately 1-2 mg of the compound into a vial.

-

Add the chosen solvent in small, measured increments (e.g., 100 µL).

-

After each addition, vortex vigorously for 1-2 minutes.

-

Observe for complete dissolution. The volume at which the solid dissolves provides a rough estimate of solubility.

Part B: Pivotal Shake-Flask Experiment

-

Preparation: Accurately weigh an amount of this compound that is at least 5-fold greater than the amount expected to dissolve (based on the preliminary test) into at least three separate vials per solvent.[15] This ensures a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 1.0 mL) to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed. Agitate for a predetermined time.

-

Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Use a syringe to withdraw the supernatant and pass it through a 0.22 µm filter.

-

Trustworthiness: This step is critical. Any suspended solid particles will falsely elevate the measured concentration. The first few drops from a filter should be discarded to saturate any binding sites.

-

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant into a pre-weighed volumetric flask. Dilute with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis method. A calibration curve must be prepared using stock solutions of known concentrations of this compound.

-

Calculation: Calculate the concentration in the original saturated solution using the following formula:

-

Solubility (mg/mL) = (Concentration from Curve) x (Dilution Factor)

-

Data Presentation and Interpretation

All experimentally determined solubility data should be summarized in a clear, structured table. Researchers should use the following template to report their findings.

| Solvent System | Temperature (°C) | Equilibration Time (h) | Mean Solubility (mg/mL) | Standard Deviation |

| Deionized Water | 25 | 48 | [Experimental Value] | [Experimental Value] |

| 0.1 N HCl (pH ~1.2) | 25 | 48 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 25 | 48 | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | 24 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | 24 | [Experimental Value] | [Experimental Value] |

| DMSO | 25 | 24 | [Experimental Value] | [Experimental Value] |

Interpretation: The amine functionality suggests that solubility will be significantly higher at low pH (e.g., in 0.1 N HCl) due to the formation of a more soluble protonated salt. Comparing this to the solubility at pH 7.4 provides critical insight for predicting behavior in physiological environments.

References

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Alsenz, J., & Kansy, M. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 101(7), 2349-2354.

- Fesatidou, M., & Viskadourou, M. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 241, 114620.

- Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease.

- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.

- El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139.

- Solubility of Things. (n.d.). Pyrazole.

Sources

- 1. enamine.net [enamine.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. This compound | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 1203705-55-8 [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. who.int [who.int]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Navigating the Safety Landscape of 3-Bromo-1H-pyrazol-5-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrazol-5-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features make it a key intermediate in the synthesis of a variety of biologically active compounds. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the material safety data for this compound, moving beyond a standard MSDS to offer practical insights and detailed protocols for its safe handling, storage, and disposal.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating it is a substance that requires careful handling.[1]

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [1]

The GHS pictogram associated with these hazards is an exclamation mark (GHS07), and the signal word is "Warning".[1]

Expert Insight:

The combination of these hazard classifications points to a compound that is primarily an irritant to the skin, eyes, and respiratory system, with oral toxicity being a key concern. The presence of both a bromine atom and an amine group on the pyrazole ring contributes to its reactivity and potential for biological interaction. While specific toxicological data for this compound is limited, structurally similar brominated and aminated heterocyclic compounds are known to exhibit varying degrees of toxicity. Therefore, a cautious approach that minimizes all routes of exposure is essential.

Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of this compound is crucial for its safe handling and for predicting its behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | |

| Molecular Weight | 161.99 g/mol | |

| Physical Form | Solid, typically a powder. | |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere. |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

-

Fume Hood: All handling of the solid material and preparation of its solutions should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the final and most direct barrier between the researcher and the chemical.

| PPE Category | Specifications | Rationale |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a significant splash hazard. | Protects against dust particles and splashes that can cause serious eye irritation. |

| Skin Protection | Nitrile or neoprene gloves. A lab coat is mandatory. For larger scale operations, consider a chemical-resistant apron. | Prevents skin contact, which can lead to irritation. Ensure gloves are inspected before use and changed regularly. |

| Respiratory Protection | For routine handling in a fume hood, respiratory protection is typically not required. In situations where a fume hood is not available or if dust levels are high, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | Protects against the inhalation of the powder, which can cause respiratory tract irritation. |

Experimental Workflow: Personal Protective Equipment (PPE) Selection

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the stability of this compound and to prevent accidental exposure.

Protocol for Safe Handling:

-

Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the work area (fume hood) is clean and uncluttered.

-

Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the powder from becoming airborne.

-

Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that generates dust.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Conditions for Safe Storage:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and dark place. The recommended storage temperature is 2-8°C.

-

Incompatibilities: Store away from strong oxidizing agents.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. For a solution spill, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Place the swept-up solid or the absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Workflow: Emergency Response for Accidental Exposure

Caption: Emergency response workflow for accidental exposure.

Toxicological and Ecological Information

Toxicological Information:

Specific toxicological data for this compound is largely unavailable in the public domain. However, based on its GHS classification and the known properties of related compounds, the following can be inferred:

-

Acute Toxicity: The "Harmful if swallowed" classification indicates a moderate level of acute oral toxicity. The dermal and inhalation toxicity are not fully characterized but should be considered as potential routes of harmful exposure.

-

Irritation: The compound is a confirmed skin and eye irritant and is likely to cause irritation to the respiratory tract upon inhalation of its dust.

-

Chronic Toxicity: No data is available on the long-term effects of exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity. In the absence of such data, it is prudent to handle the compound as a substance with unknown chronic toxicity and to minimize exposure accordingly.

Ecological Information:

There is no specific data available on the ecotoxicity of this compound. As a general precaution, the release of this compound into the environment should be avoided. It should not be allowed to enter drains or waterways.

Disposal and Transportation

Disposal Considerations:

-

Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.

-

Disposal Method: Disposal must be carried out by a licensed professional waste disposal service. The preferred method is incineration in a permitted hazardous waste incinerator.

-

Containerization: Waste should be collected in a properly sealed and labeled container, clearly identifying the contents.

Transportation Information:

Currently, this compound is not listed with a specific UN number, proper shipping name, or transport hazard class. This suggests that it is not regulated as a hazardous material for transportation. However, it is the responsibility of the shipper to ensure compliance with all applicable local, national, and international regulations. For materials that are not explicitly regulated but possess hazardous properties, it is good practice to declare them as "non-hazardous" and to provide the safety data sheet to the carrier.[2]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a diligent and informed approach to safety. By understanding its GHS classification, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling, storage, and disposal protocols, researchers can mitigate the risks associated with its use. This guide provides the foundational knowledge and practical workflows to foster a strong safety culture when working with this and other similar chemical compounds.

References

- Angene Chemical. (2025-09-08).

- ChemicalBook. (2025-08-23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

- Chem Klean. Chemical Spill Procedures - Step By Step Guide.

- ECHEMI. (n.d.).

- Fisher Scientific. (2023-08-24).

- GOV.UK. (2012-09-04). Moving dangerous goods.

- Labelmaster. (2014-11-03). Identifying Non-hazardous Materials Effectively for Transport - Labelmaster Blog.

- Powder Coated Tough. (2018-05-23).

- PubChem. (n.d.). 4-Bromopyrazole | C3H3BrN2 | CID 16375.

- RSC Publishing. (2024-01-26).

- Sigma-Aldrich. (n.d.). This compound | 1203705-55-8.

- SKC Ltd. (n.d.).

- Synquest Labs. (n.d.). This compound.

- TKB Trading. (2007-06-25). Safe Handling Practices For Loose Powder.

- Trimaco. (2023-09-08). Essential Chemical PPE.

- UNECE. (n.d.). TRANSPORT OF DANGEROUS GOODS.

- Wikipedia. (n.d.).

Sources

Reactivity of the amino group in 3-Bromo-1H-pyrazol-5-amine

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Bromo-1H-pyrazol-5-amine

Abstract

This compound is a foundational heterocyclic building block in contemporary drug discovery and development. Its utility is derived from a unique combination of functional groups: a pyrazole core, a reactive bromine atom, and a nucleophilic amino group. The strategic manipulation of these groups allows for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the exocyclic amino group at the C-5 position. We will dissect the electronic factors governing its behavior, survey its participation in key synthetic transformations, and analyze its interplay with the C-3 bromo substituent in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile scaffold in their synthetic programs.

Electronic and Structural Landscape

The reactivity of any functional group is dictated by the electronic environment of the core scaffold. In this compound, the pyrazole ring itself, along with its substituents, creates a nuanced electronic landscape.

5-aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the exocyclic amino group (5-NH2), the N-1 ring nitrogen, and the C-4 carbon.[1] The generally accepted order of nucleophilicity is 5-NH2 > 1-NH > 4-CH.[1] The superior nucleophilicity of the exocyclic 5-amino group stems from its lone pair being more readily available for reaction compared to the N-1 nitrogen, whose lone pair is integral to the ring's 6π aromatic system.[2][3]

The key electronic factors at play are:

-

Amino Group (C-5): A strong electron-donating group (+M effect) that enriches the pyrazole ring with electron density, particularly at the C-4 position, through resonance.

-

Bromo Group (C-3): An electron-withdrawing group (-I effect) that deactivates the ring through induction. It also serves as a crucial handle for cross-coupling reactions.

-

Pyrazole Ring Nitrogens: The N-1 nitrogen is "pyrrole-like" and donates its lone pair to the aromatic system, rendering it non-basic.[2][3] The N-2 nitrogen is "pyridine-like," with its lone pair located in the plane of the ring, which accounts for the basic character of the pyrazole heterocycle.[2][3]

This confluence of effects makes the 5-amino group a potent and selective nucleophile, primed for a variety of transformations while the C-3 position is activated for electrophilic substitution or cross-coupling.

Reactions at the 5-Amino Group: A Nucleophilic Workhorse

The high nucleophilicity of the exocyclic amino group makes it the primary site of reaction with a wide range of electrophiles.

Acylation and Sulfonylation

Acylation to form amides and sulfonylation to form sulfonamides are among the most fundamental and reliable transformations of this compound. These reactions typically proceed cleanly and in high yield.

Causality in Protocol Design:

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the acidic byproduct (e.g., HCl from an acyl chloride), driving the reaction to completion and preventing protonation of the starting amine, which would render it non-nucleophilic.[4]

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the electrophilic acylating or sulfonylating agent.

-

Temperature: The reactions are often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of N-(3-Bromo-1H-pyrazol-5-yl)acetamide

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 5 minutes. Maintain the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Cyclocondensation Reactions

A paramount application of 5-aminopyrazoles is their use in constructing fused heterocyclic systems, which are prevalent in medicinal chemistry.[1] The 5-amino group, often in concert with the N-1 nitrogen or C-4 carbon, reacts with bielectrophiles to form new rings.

In the reaction with 1,3-dicarbonyl compounds, for instance, the reaction proceeds regioselectively. The initial and determining step is the nucleophilic attack of the more reactive exocyclic 5-amino group onto one of the carbonyl carbons.[5] This is followed by intramolecular cyclization and dehydration to afford fused systems like pyrazolo[1,5-a]pyrimidines.

Orthogonal Reactivity: Cross-Coupling at the C-3 Position

While the 5-amino group dictates much of the molecule's reactivity, the C-3 bromo substituent provides an orthogonal handle for carbon-carbon and carbon-nitrogen bond formation via palladium catalysis. A key challenge in these reactions is that the free amino group can coordinate to the palladium center, potentially inhibiting catalysis.[6] Therefore, careful selection of the catalyst system is paramount.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or vinyl groups at the C-3 position.

Trustworthiness of the Protocol - Catalyst Selection:

-

Challenge: Simple palladium sources like Pd(PPh₃)₄ can be inefficient for substrates with unprotected amino groups.

-

Solution: Modern catalyst systems employing sterically hindered, electron-rich phosphine ligands are required. Ligands like XPhos, in conjunction with a suitable palladium precatalyst (e.g., XPhos Pd G2/G3), are highly effective.[7] These bulky ligands promote the crucial reductive elimination step and create a coordinatively unsaturated palladium center that is less susceptible to inhibition by the amine.

-

Side Reaction: A common side reaction is protodebromination (loss of bromine). This is often minimized by using robust catalyst systems and carefully controlling reaction conditions.[8][9]

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Brominated Pyrazoles

| Parameter | Condition | Rationale / Reference |

| Catalyst | XPhos Pd G2 (2-5 mol%) | Efficient for heteroaryl halides with challenging functional groups.[7] |

| Ligand | XPhos (2-5 mol%) | Bulky, electron-rich ligand that accelerates reductive elimination.[7] |

| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | Moderately strong base, well-tolerated by many functional groups. |

| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic system facilitates boronic acid transfer and product formation. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and K₂CO₃ (2.5 eq).

-

Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 3 mol%) and ligand (XPhos, 3 mol%).

-

Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add degassed dioxane and water (e.g., 4:1 ratio) via syringe.

-

Heating: Heat the reaction mixture at 100 °C for 12-18 hours, or until TLC/LC-MS analysis indicates completion.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 3,5-diaminopyrazole derivatives by coupling an external amine at the C-3 position.[10][11] This reaction is a testament to the molecule's versatility, enabling the selective formation of a C-N bond at the halide position while the original C-5 amino group remains intact.

The mechanism involves oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the incoming amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11] Success hinges on using a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) and appropriate phosphine ligands that favor the desired catalytic cycle.[12]

Conclusion and Outlook

The amino group in this compound is a highly reliable and predictable nucleophilic center. Its reactivity profile, dominated by acylation, sulfonylation, and cyclocondensation reactions, provides a robust platform for molecular elaboration. Furthermore, its ability to coexist with the C-3 bromo functionality under carefully controlled palladium-catalyzed cross-coupling conditions unlocks a vast chemical space for the synthesis of diverse pyrazole-based compounds. A thorough understanding of the electronic principles and the specific catalyst systems required to modulate its reactivity is essential for any scientist aiming to utilize this powerful building block in the design and synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

References

- CSIRO Publishing. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [Link]

- ResearchGate. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Request PDF. [Link]

- National Institutes of Health (NIH). (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. [Link]

- ConnectSci. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Australian Journal of Chemistry. [Link]

- ResearchGate. (n.d.). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Request PDF. [Link]

- International Journal of Pharmaceutical Sciences and Research. (n.d.).

- American Chemical Society Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

- National Institutes of Health (NIH). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - PubMed Central. [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- Wikipedia. (n.d.).

- Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

- National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

- Royal Society of Chemistry Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... [Link]

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- National Institutes of Health (NIH). (2012).

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Bromo-1H-pyrazol-5-amine: Sourcing and Synthetic Applications

Introduction: The Strategic Importance of 3-Bromo-1H-pyrazol-5-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Pyrazole derivatives are at the heart of numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anti-cancer, and antiviral agents.[3][4][5]

Within this critical class of compounds, this compound emerges as a particularly valuable and versatile building block. Its bifunctional nature, featuring a reactive bromine atom and a nucleophilic amine group, allows for sequential and site-selective modifications. The bromine atom is an ideal handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[6] Simultaneously, the amino group provides a reactive site for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors.[7] This guide provides an in-depth overview of commercial suppliers of this compound, clarifies its identification, and presents a detailed, field-proven protocol for its application in the synthesis of a key pharmaceutical intermediate.

Clarification of CAS Number Identification

A point of potential confusion for researchers is the existence of multiple CAS (Chemical Abstracts Service) numbers associated with this compound. The two most frequently encountered are:

-

1203705-55-8 : This CAS number is widely used by numerous major chemical suppliers and appears in recent safety data sheets.[8][9]

-

950739-21-6 : This number is also listed by several vendors and is found in various chemical databases.[10][11]

While both numbers are often used interchangeably for the same chemical structure, it is advisable for researchers to cross-reference with the supplier's provided chemical structure and other identifiers like a MDL number to ensure the procurement of the correct material. For the purposes of this guide and based on its prevalence among major suppliers, CAS No. 1203705-55-8 will be used as the primary identifier.

Commercial Suppliers of this compound

The accessibility of high-quality starting materials is paramount for reproducible and successful research. The following table summarizes prominent commercial suppliers of this compound, offering a comparative overview for procurement.

| Supplier | CAS Number(s) Listed | Typical Purity | Available Quantities |

| Sigma-Aldrich | 1203705-55-8, 950739-21-6 | ≥97% | Gram to multi-gram scale |

| Oakwood Chemical | 950739-21-6 | Not specified | Milligram to gram scale |

| BLD Pharm | 1203705-55-8 | ≥97% | Gram to multi-gram scale |

| Ambeed | 1203705-55-8 | 97% | Gram to multi-gram scale |

| Sunway Pharm Ltd. | 1203705-55-8 | 97% | Gram to multi-gram scale |

| ChemicalBook | 1203705-55-8 | ≥99% | Gram to kilogram scale |

Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Key Chemical Properties and Safe Handling

Chemical Properties:

-

Molecular Formula: C₃H₄BrN₃

-

Molecular Weight: 161.99 g/mol

-

Appearance: Typically a solid, ranging from off-white to beige or light brown.

-

Storage: Should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] Recommended storage temperatures are often between 2-8°C.

Safety and Handling:

This compound is a chemical that requires careful handling in a laboratory setting. Based on available Safety Data Sheets (SDS), the following precautions are advised:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[8] Avoid formation of dust and aerosols.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[12]

Always consult the most recent SDS from your supplier before handling this compound.

Synthetic Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate

The reaction of this compound with dicarbonyl compounds is a cornerstone for building fused pyrazolopyrimidine systems, which are prevalent in kinase inhibitors. The following protocol details the synthesis of a 3-bromo-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for further elaboration.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine.

Detailed Step-by-Step Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of pyrazolo[3,4-d]pyrimidines.[12]

-

Reagent Preparation and Charging the Reaction Vessel:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add the desired 1,3-diketone (e.g., acetylacetone, 1.1 eq).

-

Add glacial acetic acid as the solvent (sufficient to fully dissolve the reactants upon heating). Causality: Acetic acid serves as both a solvent and a catalyst for the condensation reaction.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain this temperature. Causality: The elevated temperature provides the necessary activation energy for the cyclocondensation to occur, leading to the formation of the fused pyrimidine ring and the elimination of water.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

-

Product Isolation and Purification:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of ice-water with stirring. A precipitate should form. Causality: The product is typically insoluble in water, so this step induces precipitation, separating it from the acetic acid and any water-soluble impurities.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid.

-

Further wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

-

Dry the collected solid under vacuum to yield the crude 3-bromo-1H-pyrazolo[3,4-d]pyrimidine intermediate.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

This protocol provides a reliable method for accessing the pyrazolo[3,4-d]pyrimidine core, which can then be subjected to further diversification, for instance, through Suzuki-Miyaura coupling at the bromine position.

Conclusion

This compound is a high-value building block for researchers in drug discovery and development. Its strategic placement of reactive functional groups allows for the efficient construction of complex molecular architectures, particularly those targeting protein kinases. A clear understanding of its sourcing, proper identification, and safe handling, coupled with robust synthetic protocols, empowers scientists to fully leverage its potential in the quest for novel therapeutics. This guide serves as a foundational resource to facilitate the effective use of this important chemical intermediate.

References

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.

- Pyrazole: an emerging privileged scaffold in drug discovery.

- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Key Intermediate for Kinase Inhibitors & Anticancer Agents. IMWU BIO.

- Cas 1203705-55-8,this compound. LookChem.

- This compound | 1203705-55-8. Sigma-Aldrich.

- This compound. LGC Standards.

- 1203705-55-8|this compound. BLD Pharm.

- This compound | 1203705-55-8. ChemicalBook.

- Development of a Synthesis of Kinase Inhibitor AKN028.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

- Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles.

- This compound - CAS:1203705-55-8. Sunway Pharm Ltd.

- This compound. Oakwood Chemical.

- This compound SDS, 1203705-55-8 Safety D

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position.